3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
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Overview
Description
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a fluorophenyl group, and a thieno[3,4-c]pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then coupled with a fluorophenyl-substituted thieno[3,4-c]pyrazole derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or diseases.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its functional groups and stability
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound shares the isoindoline-1,3-dione core but lacks the thieno[3,4-c]pyrazole and fluorophenyl groups.
Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar in having the isoindoline-1,3-dione moiety but differs in the ester functional group and absence of the thieno[3,4-c]pyrazole ring.
Uniqueness
The uniqueness of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-13-5-7-14(8-6-13)27-20(17-11-31-12-18(17)25-27)24-19(28)9-10-26-21(29)15-3-1-2-4-16(15)22(26)30/h1-8H,9-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIYJBFOCHOCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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